molecular formula C8H14ClNO3 B2754078 Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride CAS No. 2490426-49-6

Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride

Cat. No.: B2754078
CAS No.: 2490426-49-6
M. Wt: 207.65
InChI Key: OPZNVGQGRKBSTK-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core. Its structure includes:

  • A methyl carboxylate group at position 1.
  • An aminomethyl substituent at position 4.
  • An oxygen bridge at position 2, contributing to the compound’s rigidity and stereochemical constraints.
  • A hydrochloride salt formulation, enhancing solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-11-6(10)8-2-7(3-8,4-9)5-12-8;/h2-5,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZNVGQGRKBSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(CO2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490426-49-6
Record name methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process. This reaction is carried out using a mercury lamp to facilitate the cycloaddition of 1,5-dienes, resulting in the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of specialized equipment and reaction conditions, such as controlled temperature and inert atmosphere, is essential to ensure the purity and yield of the final product. Photochemical reactors and continuous flow systems can be employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted bicyclic compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is being investigated for its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical structures and biological properties, making them valuable in the development of pharmaceuticals.

Case Studies

  • Bioisostere Development :
    • Recent studies have indicated that derivatives of bicyclic compounds like methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane can replace ortho- and meta-substituted benzenes in drug structures, potentially enhancing bioavailability and reducing toxicity .
    • The incorporation of this bicyclic structure into drug candidates has shown promise in improving pharmacokinetic properties while maintaining therapeutic efficacy.
  • Synthesis of Therapeutics :
    • Research has demonstrated methods for synthesizing various derivatives of 2-oxabicyclo[2.1.1]hexanes, which can be transformed into biologically active compounds . This includes potential applications in developing new antibiotics or anticancer agents.

Agrochemical Applications

The compound's structural features may also lend themselves to applications in agrochemistry, particularly as a scaffold for designing new pesticides or herbicides.

Case Studies

  • Agrochemical Development :
    • Compounds similar to methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane have been integrated into the structures of agrochemicals, demonstrating effectiveness as bioactive agents against various pests .
    • The adaptability of the bicyclic structure allows for modifications that can enhance the efficacy and selectivity of these agrochemicals.

Summary of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryBioisostere in drug design; enhances pharmacokinetic propertiesReplacement of aromatic rings in drug candidates
AgrochemistryScaffold for new pesticides/herbicides; effective against pestsIntegration into agrochemical structures

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Position and Functional Groups

  • The amino group (NH₂) at position 4 lacks the methyl spacer in the target’s aminomethyl (CH₂NH₂), reducing steric bulk and hydrogen-bonding capacity.
  • Carboxylic acid derivative : The carboxylic acid at position 3 introduces higher polarity and acidity (pKa ~2-3), contrasting with the ester’s neutrality. This impacts solubility and binding to charged targets.
  • Methoxymethyl-2-aza analog : Replacement of the oxygen bridge with nitrogen (aza) alters electronic properties and ring strain. Methoxymethyl provides ether-like hydrophilicity but lacks the primary amine’s reactivity.

Physicochemical Properties

  • Hydrochloride salts: All compounds exhibit enhanced water solubility due to ionic character. However, the target and its ethyl analog (C₈H₁₄ClNO₃) have higher molecular weights than the methanol derivative (C₇H₁₄ClNO₂), suggesting differences in logP and membrane permeability .
  • Positional isomerism: Swapping substituent positions (e.g., target vs. CID 155943531 ) drastically affects molecular geometry. For example, the target’s aminomethyl at position 4 may better align with biological targets requiring distal amine interactions.

Biological Activity

Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, also known by its CAS number 2490426-49-6, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of oxabicyclic compounds characterized by a unique bicyclic structure which includes an oxabicyclo[2.1.1]hexane framework. Its molecular formula is C8H13ClN2O3C_8H_{13}ClN_2O_3, with a molecular weight of approximately 207.66 g/mol. The IUPAC name reflects its structural complexity:

  • IUPAC Name : this compound
  • SMILES Notation : COC(=O)C12CC(N)(CO1)C2

Antimicrobial Properties

Research has indicated that derivatives of oxabicyclic compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar oxabicyclic derivatives possess antileishmanial effects against Leishmania donovani, the causative agent of leishmaniasis. These compounds demonstrated effective inhibition of both promastigote and amastigote forms of the parasite, suggesting potential for therapeutic applications in treating leishmaniasis .

The mode of action for these compounds appears to involve inducing apoptosis-like cell death in parasites, which is crucial for their effectiveness as antileishmanial agents. The combination of these compounds with existing treatments like miltefosine has shown synergistic effects, enhancing overall efficacy against Leishmania species .

Case Studies and Research Findings

A recent study focused on the synthesis and evaluation of various oxabicyclic derivatives, including this compound, highlighted its potential as a bioisostere in drug development . The research emphasized the structural modifications that could optimize biological activity while maintaining favorable pharmacokinetic properties.

Comparative Biological Activity Table

Compound NameBiological ActivityMechanismReference
Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylateAntileishmanialInduces apoptosis-like death
PS-207 (related derivative)AntileishmanialSynergistic with miltefosine
Other oxabicyclic derivativesVarious antimicrobial activitiesVaries by structure

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically begins with bromination of the bicyclic precursor, methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate (CAS 53257-36-6), followed by nucleophilic substitution with ammonia or its derivatives to introduce the aminomethyl group. The hydrochloride salt is formed via acidification . Key intermediates include the brominated precursor and the free amine intermediate, which must be purified via recrystallization or chromatography to avoid side products .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential to verify the bicyclic framework and aminomethyl substitution. For example, the bridgehead protons in the bicyclo[2.1.1] system show distinct splitting patterns due to restricted rotation.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (C9_9H14_{14}ClNO3_3) and fragments indicative of the bicyclic structure.
  • IR Spectroscopy : Absorbances near 1650 cm1^{-1} (ester carbonyl) and 3200–3400 cm1^{-1} (amine hydrochloride) validate functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the amination step?

Use Response Surface Methodology (RSM) via software like Design Expert to model variables such as temperature, solvent polarity, and ammonia concentration. For example, a central composite design (CCD) revealed that polar aprotic solvents (e.g., DMF) at 60°C maximize substitution efficiency while minimizing ester hydrolysis . Data from brominated analogs (e.g., EN300-45201829) suggest that excess ammonia (≥3 equiv.) reduces side reactions .

【RSM响应曲面实验设计与分析】 以一篇SCI论文为案例进行分析 mumujige
25:30

Q. What computational approaches predict the stability of the bicyclic structure under varying pH conditions?

Molecular dynamics (MD) simulations using force fields like OPLS-AA can model hydrolytic degradation. For instance, simulations at pH 1–7 show that the ester group remains stable below pH 5, but the oxabicyclo ring undergoes strain-induced cleavage at higher pH. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) further quantify bond dissociation energies, identifying the C-O bond in the oxabicyclo system as the weakest point .

Q. How should discrepancies between theoretical NMR predictions and experimental data be resolved?

  • Step 1 : Recalculate theoretical shifts using advanced DFT methods (e.g., GIAO/B3LYP/6-311++G**) with solvent effects (e.g., PCM model for D2_2O).
  • Step 2 : Compare experimental 1^1H NMR with analogs (e.g., ethyl 4-(2-chloroacetyl)-3-methyl-1H-pyrrole-2-carboxylate) to identify systematic errors.
  • Step 3 : Validate purity via HPLC (C18 column, 0.1% TFA in H2_2O/MeCN gradient) to rule out impurities causing signal splitting .

Data Contradiction Analysis

Q. Conflicting bioactivity results arise in pharmacological studies. How can researchers validate these findings?

  • Primary Analysis : Replicate assays under standardized conditions (e.g., fixed pH, temperature) using a reference compound (e.g., 3-amino-4-phenylbutyric acid hydrochloride, CAS 3060-41-1) to calibrate activity thresholds.

  • Sensitivity Analysis : Use Mendelian randomization-like approaches to assess confounding variables (e.g., solvent residues, enantiomeric impurities) .

    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25
  • Advanced Characterization : Employ X-ray crystallography to confirm stereochemistry, as incorrect chair conformations in the bicyclo system may alter receptor binding .

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